Sodium amminepentacyanoferrate(II) hydra TE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium amminepentacyanoferrate(II) hydra TE, commonly known as Sodium ferrocyanide, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a coordination complex that is widely used as a reagent in various chemical reactions due to its unique properties.

科学的研究の応用

Spectral Properties and Reactivity

The binuclear complex anion μ-(p-benzoquinonediimine) bis(pentacyanoferrate(II)], derived from sodium amminepentacyanoferrate(II), exhibits notable spectral properties and reactivity. Its i.r. and u.v.-vis. spectra suggest a quinonediimine structure for the bridging ligand, indicating potential applications in the study of complex ion structures and reactivities. The dissociation behavior in aqueous solution further highlights its role in understanding the dynamics of such complexes (Cutín, E., Katz, N., Williams, P. A., & Aymonino, P. J., 1991).

Ligand Substitution and Spectroscopic Characterization

The preparation of substituted pentacyanoferrates(II) through ligand substitution of sodium amminepentacyanoferrate(II) has provided insights into the spectroscopic characterization of these complexes. The differences in isomer shifts between phosphine and phosphite complexes shed light on the π-acceptor capabilities of these ligands, offering a pathway for studying ligand effects on the electronic structure of metal complexes (Inoue, H., Sasagawa, M., Fluck, E., & Shirai, T., 1983).

Electrochemical Detection Applications

Sodium amminepentacyanoferrate(II) has been utilized in developing new qualitative electrochemical analytical tests, specifically for the detection of Nitrofural. This application demonstrates the potential of sodium amminepentacyanoferrate(II) in developing electrochemical sensors and analytic tests for various chemotherapeutic agents, showcasing its versatility beyond traditional spectroscopic and reactivity studies (Kolev, I., Ivanova, S., & Marinov, M. K., 2018).

Mössbauer Spectroscopy in Ligand Studies

The study of substituted pentacyanoferrates(II) containing monoprotonated diamines or nitrogenated heterocycles via Mössbauer spectroscopy offers valuable insights into the electronic properties of the ligands and their interaction with the metal center. This research provides a framework for understanding the effects of ligand electronic properties on the overall characteristics of metal complexes (Aymonino, P. J., Blesa, M., Olabe, J., & Frank, E., 1976).

Hydration Studies

Investigations into the hydration of sodium in water clusters have utilized sodium amminepentacyanoferrate(II) to study the effects of hydration on sodium ions and atoms. These studies are crucial for understanding the fundamental interactions between metal ions and water, contributing to broader research in solution chemistry and metal ion hydration (Barnett & Landman, 1993).

特性

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKEYGQPRLZKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

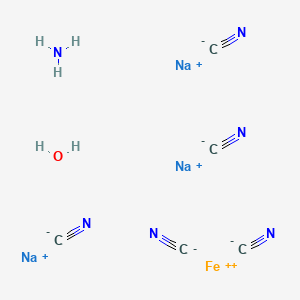

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FeN6Na3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746113 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium amminepentacyanoferrate(II) hydra TE | |

CAS RN |

122339-48-4 |

Source

|

| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)